Hexyl chlorocarbonate-d13 Hexyl chlorocarbonate-d13
Brand Name: Vulcanchem
CAS No.:
VCID: VC16634817
InChI: InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
SMILES:
Molecular Formula: C7H13ClO2
Molecular Weight: 177.71 g/mol

Hexyl chlorocarbonate-d13

CAS No.:

Cat. No.: VC16634817

Molecular Formula: C7H13ClO2

Molecular Weight: 177.71 g/mol

* For research use only. Not for human or veterinary use.

Hexyl chlorocarbonate-d13 -

Specification

Molecular Formula C7H13ClO2
Molecular Weight 177.71 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl carbonochloridate
Standard InChI InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
Standard InChI Key KIWBRXCOTCXSSZ-UTBWLCBWSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)Cl
Canonical SMILES CCCCCCOC(=O)Cl

Introduction

Structural and Physicochemical Properties

Hexyl chlorocarbonate-d13 belongs to the chlorocarbonate family, characterized by a carbonyl group bonded to both a chlorine atom and an alkoxy group. The deuterated form replaces all hydrogen atoms in the hexyl chain with deuterium, resulting in distinct spectroscopic and physical properties.

Molecular Characteristics

The compound’s structure comprises a six-carbon deuterated alkyl chain (CD2CD2CD2CD2CD2CD3-CD_2CD_2CD_2CD_2CD_2CD_3) attached to a chlorocarbonate moiety (ClC(=O)OCl-C(=O)-O-). Key physicochemical parameters include:

PropertyValueSource
Molecular Weight177.71 g/mol
Density1.007 g/mL at 25°C
Boiling Point60–61°C at 7 mmHg
Refractive Index (n20Dn_{20}^D)1.424
Flash Point61°C

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of hexyl chlorocarbonate-d13 involves two primary routes:

Phosgene-Based Synthesis

Deuterated hexanol (CD3(CD2)5OHCD_3(CD_2)_5OH) reacts with phosgene (COCl2COCl_2) under controlled conditions:

CD3(CD2)5OH+COCl2CD3(CD2)5OCOCl+HClCD_3(CD_2)_5OH + COCl_2 \rightarrow CD_3(CD_2)_5OCOCl + HCl

This exothermic reaction requires cooling to 0–5°C to prevent thermal degradation.

Bis(trichloromethyl) Carbonate (BTC) Method

A safer alternative employs BTC as a phosgene substitute. In dichloromethane, BTC reacts with deuterated hexanol in the presence of pyridine:

3CD3(CD2)5OH+Cl3COC(OCl3)3CD3(CD2)5OCOCl+3HCl3 CD_3(CD_2)_5OH + Cl_3COC(OCl_3) \rightarrow 3 CD_3(CD_2)_5OCOCl + 3 HCl

Yields exceed 85% under optimized conditions (0–20°C, 2 hours) .

Reaction Suitability

As an electrophilic reagent, hexyl chlorocarbonate-d13 participates in nucleophilic acyl substitutions. For example, it derivatizes amines to carbamates:

RNH2+CD3(CD2)5OCOClRNHCOOCD2(CD2)4CD3+HClR-NH_2 + CD_3(CD_2)_5OCOCl \rightarrow R-NH-CO-O-CD_2(CD_2)_4CD_3 + HCl

This reaction is pivotal in synthesizing isotopically labeled probes for MS quantification.

Applications in Analytical Chemistry

Derivatization of Polar Metabolites

Hexyl chlorocarbonate-d13 enhances the volatility and detectability of hydrophilic compounds in gas chromatography (GC). Notable applications include:

  • Urinary Biomarker Analysis: Derivatization of sarcosine and NN-ethylglycine in urine sediments improves GC-MS sensitivity, enabling early detection of prostate cancer .

  • Forensic Toxicology: Conversion of benzoylecgonine (a cocaine metabolite) to its hexyl carbamate derivative facilitates trace-level quantification in biological matrices .

Isotopic Labeling Studies

The deuterium label in hexyl chlorocarbonate-d13 allows for:

  • Reaction Pathway Tracing: Tracking acyl transfer mechanisms in enzyme-catalyzed reactions via 2H^2H NMR.

  • Internal Standardization: Co-eluting deuterated and non-deuterated analogs in LC-MS eliminate matrix effects, enhancing quantification accuracy.

HazardPrecautionary MeasureSource
Corrosive (GHS05)Use nitrile gloves and face shield
Acute toxicity (GHS06)Work in a fume hood
Moisture sensitivityStore under anhydrous conditions

Spill management requires neutralization with sodium bicarbonate followed by absorption in vermiculite .

Research Advancements and Future Directions

Recent studies highlight novel applications of hexyl chlorocarbonate-d13:

  • Proteomics: Site-specific labeling of lysine residues in proteins aids in hydrogen-deuterium exchange mass spectrometry (HDX-MS), elucidating protein folding dynamics.

  • Polymer Chemistry: Incorporation into polycarbonate backbones enables degradation studies via 13C^{13}C-NMR, informing biodegradable material design.

Future research may explore its utility in kinetic isotope effect (KIE) studies to resolve ambiguities in reaction mechanisms.

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